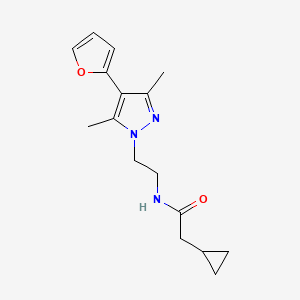
2-cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 270.32 g/mol |
| LogP | 3.12 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a series of pyrazole amides have been evaluated for their inhibitory effects on BRAF(V600E), a common mutation in melanoma. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that pyrazole derivatives can significantly reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that compounds like this compound may serve as effective anti-inflammatory agents .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been documented. In vitro studies have shown that certain compounds exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various biological contexts:
- Antitumor Efficacy : A study involving a series of synthesized pyrazole derivatives demonstrated significant inhibition of cell growth in melanoma cell lines with BRAF mutations, suggesting a targeted therapeutic approach for resistant cancer types .
- Inflammation Models : In a model of acute inflammation induced by LPS, treatment with pyrazole-based compounds resulted in decreased levels of inflammatory markers and improved clinical outcomes in animal models .
- Antibacterial Screening : A comparative study showed that certain pyrazole derivatives outperformed traditional antibiotics against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance .
特性
IUPAC Name |
2-cyclopropyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-16(14-4-3-9-21-14)12(2)19(18-11)8-7-17-15(20)10-13-5-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHKUQYNYSDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2CC2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














